molecular formula C10H11NO5 B8740956 Methyl 2-(4-nitrophenoxy)propanoate CAS No. 153472-80-1

Methyl 2-(4-nitrophenoxy)propanoate

Cat. No. B8740956
M. Wt: 225.20 g/mol
InChI Key: DBVLYSUNWRLNSO-UHFFFAOYSA-N
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Patent
US07772352B2

Procedure details

2-(4-Nitrophenoxy)propionic acid methyl ester 14 (50 g) and concen. HCl (500 ml) were refluxed for 8 hours. The reaction mass was cooled to room temperature. Crude 29 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 29 (40 g, 85.3%) as a white powder with an m.p. between 139-141° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
85.3%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[CH3:5]>Cl>[N+:13]([C:10]1[CH:9]=[CH:8][C:7]([O:6][CH:4]([CH3:5])[C:3]([OH:16])=[O:2])=[CH:12][CH:11]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC(C(C)OC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Crude 29 was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of ethyl acetate:hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 85.3%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.